molecular formula C24H25N3O2 B11659264 N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide

N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide

Cat. No.: B11659264
M. Wt: 387.5 g/mol
InChI Key: WWVOBSNYUFVVPB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylaniline with benzoyl chloride to form an intermediate, which is then further reacted with another equivalent of 3,4-dimethylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide
  • 3-Amino-N-(3,4-dimethylphenyl)benzamide

Uniqueness

N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)carbamoylamino]benzamide

InChI

InChI=1S/C24H25N3O2/c1-15-9-11-19(13-17(15)3)25-23(28)21-7-5-6-8-22(21)27-24(29)26-20-12-10-16(2)18(4)14-20/h5-14H,1-4H3,(H,25,28)(H2,26,27,29)

InChI Key

WWVOBSNYUFVVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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